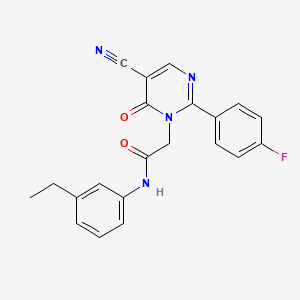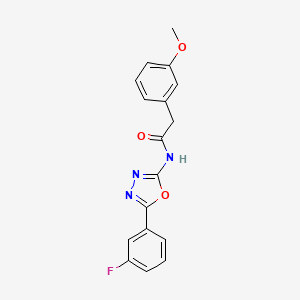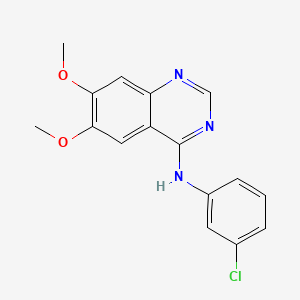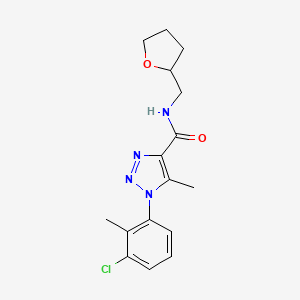
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using a specific method that involves the reaction of 3,5-dimethoxybenzoyl chloride with N-(2-oxo-2-(2-phenylmorpholino)ethyl)amine. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antipsychotic Agents :
- Benzamide derivatives, including those related to 3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, have been studied for their potential as antipsychotic agents. A study by Högberg et al. (1990) synthesized and evaluated various benzamides for their affinity for dopamine D-2 receptors and inhibition of apomorphine-induced behavioral responses, indicating potential antipsychotic properties.
Anti-Tubercular Activity :
- Research by Nimbalkar et al. (2018) focused on synthesizing novel derivatives of benzamide for anti-tubercular activity. The study showed that most synthesized compounds exhibited promising activity against Mycobacterium tuberculosis.
Cancer Stem Cell Targeting :
- A study by Bhat et al. (2016) involved the design and synthesis of benzamide derivatives for targeting cancer stem cells. The compounds exhibited significant in vitro antitumor activity against colon cancer stem cells.
Antibacterial and Antifungal Activities :
- The antibacterial and antifungal properties of benzamide derivatives were explored in research by Ighilahriz-Boubchir et al. (2017). The study found that these compounds inhibited the growth of bacteria and fungi.
Central Nervous System Receptor Binding :
- Bishop et al. (1991) conducted a study on the synthesis of benzamides and their evaluation as ligands for dopamine D2 receptors, which are significant for understanding central nervous system disorders.
Analgesic and Anti-Inflammatory Agents :
- The research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzamide for potential use as analgesic and anti-inflammatory agents, showing high inhibitory activity on COX-2 selectivity.
NO Production Inhibition :
- A study by Kim et al. (2009) identified new benzamide derivatives that potently inhibited nitric oxide production in microglia cells, which can be relevant for inflammatory diseases.
Antimicrobial and Molecular Docking Studies :
- The work of Talupur et al. (2021) explored the synthesis of benzamide derivatives and their antimicrobial evaluation. Molecular docking studies were also carried out to understand their mechanism of action.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-10-16(11-18(12-17)27-2)21(25)22-13-20(24)23-8-9-28-19(14-23)15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHONRFKRAZGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)

![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2513128.png)
![4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2513129.png)
![4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2513130.png)


